

Ricolinostat peripheral blood lymphocyte acetylated tubulin pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

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Ricolinostat Pharmacodynamic Data on Acetylated Tubulin

Ricolinostat Dose & Regimen	Combination Therapy	Acetylated Tubulin Change (vs. baseline)	Key Findings & Context
≥ 80 mg daily [1]	Lenalidomide + Dexamethasone	>2-fold increase [1]	Maximal blood levels ≥0.5 μM; correlated with HDAC6 inhibition.
160 mg daily [2]	Bortezomib + Dexamethasone	Dose-dependent increase [2]	Identified as the Recommended Phase 2 Dose (RP2D); well-tolerated.
160 mg twice daily (BID) [2]	Bortezomib + Dexamethasone	Data points to dose-dependent effect [2]	Associated with dose-limiting toxicities (diarrhea); not selected as RP2D.

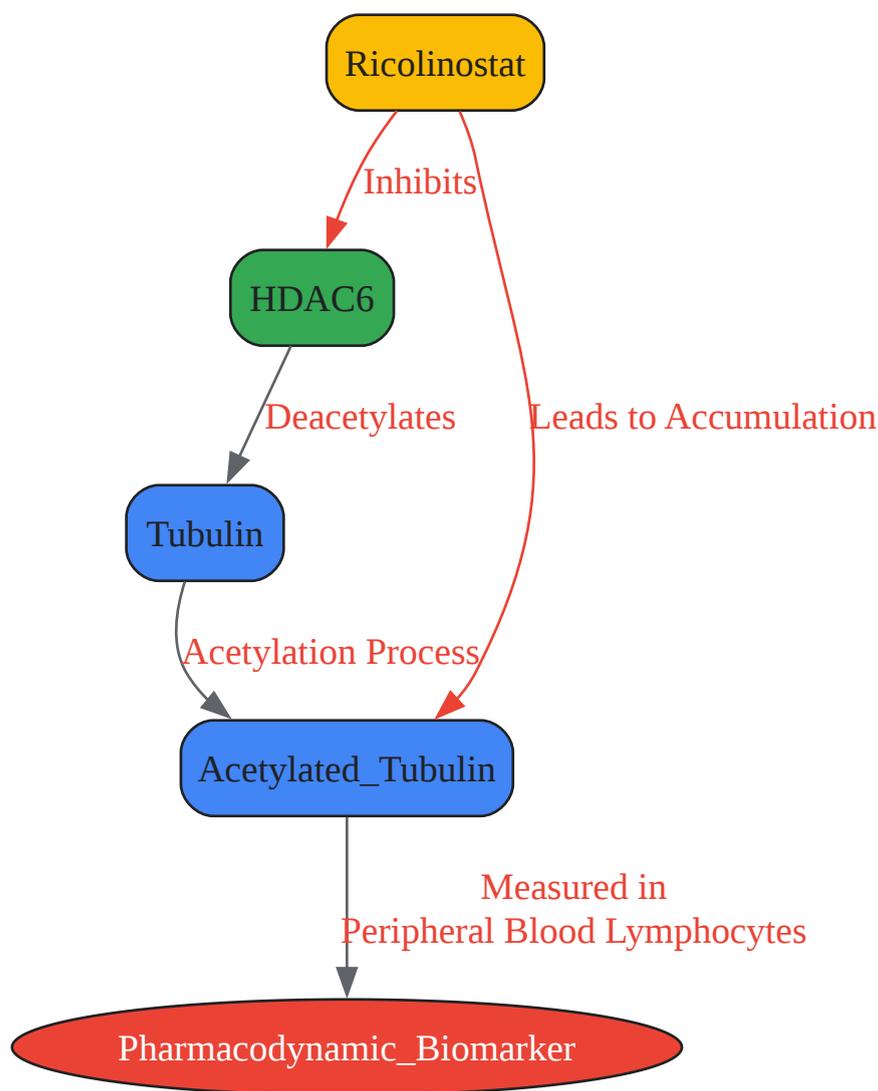
Experimental Protocol Overview

The quantitative data in the table above were generated using a standardized clinical pharmacodynamic assessment method. Here is a summary of the key experimental steps:

- **Sample Collection:** Peripheral blood samples were drawn from patients with relapsed or refractory multiple myeloma enrolled in phase 1/2 clinical trials at specified times during the treatment cycle [2] [1].
- **Cell Processing:** Peripheral blood lymphocytes were isolated from the collected blood samples.
- **Protein Analysis:** The levels of acetylated tubulin within the isolated lymphocytes were analyzed, likely through techniques such as western blotting or specific immunoassays, to quantify the degree of HDAC6 inhibition [2].
- **Data Correlation:** The measured increases in acetylated tubulin were correlated with the administered dose of **Ricolinostat** and its plasma concentration (pharmacokinetics) to establish the drug's exposure-response relationship [1].

Mechanism of Action and Pathway

The following diagram illustrates the mechanistic pathway through which **Ricolinostat** increases acetylated tubulin levels in peripheral blood lymphocytes, serving as its pharmacodynamic biomarker.



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Interpretation and Significance for Researchers

For fellow researchers and drug development professionals, the data underscores several critical points:

- **Biomarker Validation:** The consistent, dose-dependent increase in acetylated tubulin in an accessible tissue like peripheral blood lymphocytes robustly validates it as a practical and reliable pharmacodynamic biomarker for confirming HDAC6 target engagement in clinical trials [2] [1].
- **Selectivity Profile:** The studies specifically noted that the doses of **Ricolinostat** which significantly increased acetylated tubulin resulted in only minimal changes in acetylated histone levels [1]. This key finding provides clinical evidence for its selective HDAC6 inhibition profile, differentiating it from non-selective pan-HDAC inhibitors.

- **Informing Tolerability and Dosing:** The pharmacodynamic data were directly used to define the recommended phase 2 dose (160 mg daily). This dose achieved significant HDAC6 inhibition with a markedly improved toxicity profile compared to the higher 160 mg BID regimen, demonstrating the utility of this biomarker in guiding clinical development decisions [2].

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References

1. Ricolinostat (ACY-1215), a Selective HDAC6 Inhibitor, in ... [sciencedirect.com]
2. Ricolinostat, the first selective histone deacetylase 6 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ricolinostat peripheral blood lymphocyte acetylated tubulin pharmacodynamics]. Smolecule, [2026]. [Online PDF]. Available at:

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